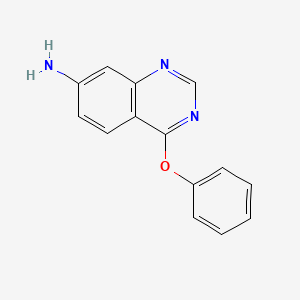
3-Chloro-4-morpholinophenylboronic acid
Descripción general
Descripción
3-Chloro-4-morpholinophenylboronic acid is a boronic acid derivative with a molecular weight of 241.48 . The IUPAC name for this compound is 3-chloro-4-(4-morpholinyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-morpholinophenylboronic acid is 1S/C10H13BClNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
3-Chloro-4-morpholinophenylboronic acid is a solid compound . More detailed physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Scientific Research Applications of 3-Chloro-4-morpholinophenylboronic Acid
Intermediate for Synthesis of Heterocyclic Compounds 3-Chloro-4-morpholinophenylboronic acid is an important intermediate in the synthesis of biologically active heterocyclic compounds. Morpholine derivatives, such as 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride, demonstrate potential in creating various biologically active structures due to their ability to form stable conformations and hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).
Formation of Benzoxaborole Compounds The reaction of o-formylphenylboronic acid with morpholine leads to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole. This compound exhibits a hydrogen-bonded dimer motif with a planar benzoxaborole fragment, indicating its potential in the creation of complex organic structures (Sporzyński, Lewandowski, Rogowska, & Cyrański, 2005).
Development of N,N-Chelate Ligands 3-Chloro-4-morpholinophenylboronic acid can be involved in the development of N,N-chelate ligands. For example, the coupling of arylboronic acids to positions in dichloroisoquinoline under catalysis can lead to modified chloro groups and the production of biisoquinolines. This process highlights the utility of 3-chloro-4-morpholinophenylboronic acid derivatives in forming complex ligands (Ford, Sinn, & Woodward, 1997).
Formation of Lewis Acid–Base Adducts Electron-deficient borole compounds, related to 3-chloro-4-morpholinophenylboronic acid, exhibit strong Lewis acidity. This characteristic makes them suitable for forming Lewis acid–base adducts with various donors, as demonstrated in the reaction of 1-chloro-2,3,4,5-tetraphenylborole with different donors. The study of these reactions contributes to our understanding of the interaction dynamics of similar boronic acid derivatives (Braunschweig et al., 2013).
Molluscicidal Agents Derivatives of 3-chloro-4-morpholinophenylboronic acid have been synthesized for use as molluscicidal agents. For example, the synthesis of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative incorporating a morpholine moiety, demonstrated good molluscicidal effects. This indicates the potential of such compounds in pest control applications (Duan et al., 2014).
Synthesis of Antidepressant Compounds The synthesis of specific antidepressants involves the interaction of derivatives of 3-chloro-4-morpholinophenylboronic acid, such as 4-chloro-N-(3-chloropropyl)benzamide, with morpholine. This process highlights the role of morpholine-based boronic acid derivatives in pharmaceutical applications, particularly in the development of antidepressants (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).
Safety and Hazards
The safety information for 3-Chloro-4-morpholinophenylboronic acid includes the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
The primary target of 3-Chloro-4-morpholinophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 3-Chloro-4-morpholinophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . The compound plays a crucial role in this reaction, contributing to the formation of carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . It is also environmentally benign . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of the action of 3-Chloro-4-morpholinophenylboronic acid is the successful formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Chloro-4-morpholinophenylboronic acid is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for instance, requires exceptionally mild and functional group tolerant conditions . The stability of the compound also suggests that it may be resistant to various environmental factors, although more research is needed to confirm this.
Propiedades
IUPAC Name |
(3-chloro-4-morpholin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYNSBCEZWQQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCOCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



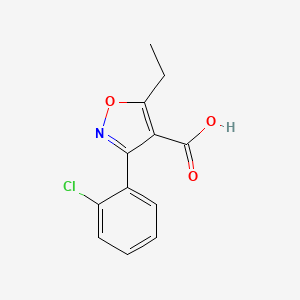
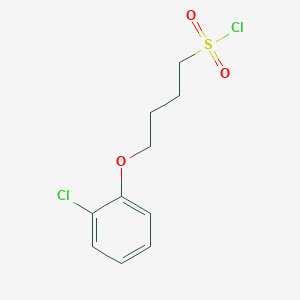
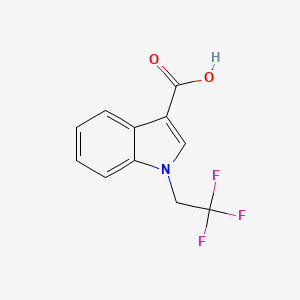
![Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate](/img/structure/B1454643.png)

![1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine](/img/structure/B1454645.png)
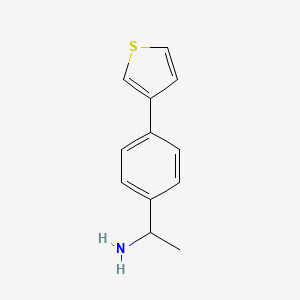

![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1454652.png)
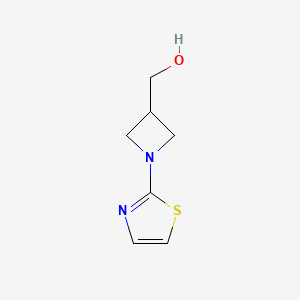

![N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1454659.png)

